tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate
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Description
“tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate” is a chemical compound with the CAS Number: 1699012-21-9 . It has a molecular weight of 256.28 . The IUPAC name for this compound is tert-butyl (2- ( (6-fluoropyrimidin-4-yl)amino)ethyl)carbamate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H17FN4O2 . The InChI Code for this compound is 1S/C11H17FN4O2/c1-11(2,3)18-10(17)14-5-4-13-9-6-8(12)15-7-16-9/h6-7H,4-5H2,1-3H3,(H,14,17)(H,13,15,16) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Related Compounds: Zhao et al. (2017) developed a rapid synthesis method for a compound closely related to the one , highlighting its significance as an intermediate in biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
- Chemoselective Transformation: Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups into tert-butyldimethylsilyl carbamates, an important process in the synthesis of various pharmaceutical compounds (Sakaitani & Ohfune, 1990).
- Histamine H4 Receptor Ligands: A study by Altenbach et al. (2008) on 2-aminopyrimidines as ligands of the histamine H4 receptor, where modifications of the pyrimidine moiety, including the use of tert-butyl groups, played a crucial role in optimizing potency (Altenbach et al., 2008).
Chemical Properties and Material Science
- Crystallographic Studies: Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on a compound similar to the query, revealing insights into its molecular structure and properties (Kant, Singh, & Agarwal, 2015).
- Metalation and Alkylation Studies: Sieburth, Somers, and O'hare (1996) examined tert-butyl carbamate derivatives for their ability to undergo metalation and reaction with electrophiles, a key process in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Properties
IUPAC Name |
tert-butyl N-[2-[(6-fluoropyrimidin-4-yl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2/c1-11(2,3)18-10(17)14-5-4-13-9-6-8(12)15-7-16-9/h6-7H,4-5H2,1-3H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTWFIHOUCMLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=NC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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